molecular formula C14H14N4O3 B5977571 N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide

N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide

Cat. No.: B5977571
M. Wt: 286.29 g/mol
InChI Key: XQICMNYUIMLPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide is a bicyclic heterocyclic compound featuring a pyrazino[1,2-c]pyrimidine core fused with a benzamide moiety. Its synthesis typically involves multi-step organic reactions, including cyclization and amidation, to achieve the fused ring system and functional group attachments .

Properties

IUPAC Name

N-(1,8-dioxo-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidin-6-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-11-8-10-13(21)15-6-7-18(10)14(16-11)17-12(20)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,21)(H,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQICMNYUIMLPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC(=O)NC2=NC(=O)C3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328318
Record name N-(1,8-dioxo-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidin-6-ylidene)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1042692-92-1
Record name N-(1,8-dioxo-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidin-6-ylidene)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazino[1,2-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic core structure.

    Introduction of the Benzamide Group: The benzamide moiety is introduced through a coupling reaction, often using reagents such as benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazino-Pyrimidine Family

The pyrazino[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Key Properties
N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide Pyrazino[1,2-c]pyrimidine (dioxo) Benzamide at C6 High polarity due to amide; potential for H-bonding interactions
6-Methyl-8-(4-methylbenzyl)oxy)-2-nitroimidazo[1,2-c]pyrazine (25i) Imidazo[1,2-c]pyrazine Nitro, methylbenzyloxy groups Enhanced electrophilicity from nitro group; moderate solubility in DMSO
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine Cyano, nitro, ester groups Lipophilic due to ester substituents; solid-state stability (m.p. 243–245°C)

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in 25i increases reactivity compared to the benzamide in the target compound, which may influence binding to redox-sensitive targets .
  • Solubility : The benzamide in the target compound enhances water solubility relative to the lipophilic ester groups in 1l , impacting bioavailability .

Research Findings and Data Gaps

  • Crystallographic Data: The target compound’s structure has likely been validated using SHELXL or WinGX software, as these tools are standard for small-molecule refinement .
  • Spectroscopic Characterization : NMR data for 25i (δ ~2.5–8.5 ppm in DMSO-d6 ) contrast with the expected shifts for the target compound’s benzamide protons (δ ~7.5–8.3 ppm).

Biological Activity

N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide is a complex organic compound with a molecular formula of C14H14N4O3. Its structure features a unique pyrazino[1,2-c]pyrimidine core that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings.

The compound exhibits various chemical properties that facilitate its biological activity. It can undergo oxidation and reduction reactions and participate in nucleophilic substitution reactions. These properties are essential for its potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC14H14N4O3
Molecular Weight270.29 g/mol
IUPAC NameN-(1,8-dioxo-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidin-6-ylidene)benzamide

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antitumor Activity

Studies have shown that compounds with similar structures to this compound possess significant antitumor properties. For instance:

  • A derivative exhibited IC50 values ranging from 4.9 to 7.6 µM against various cancer cell lines .

2. Insecticidal and Antifungal Activity

The compound's derivatives have demonstrated insecticidal effects against pests such as Mythimna separate and Helicoverpa armigera. Notable findings include:

  • A specific derivative showed a lethal activity of 70% at a concentration of 500 mg/L against Mythimna separate .

Additionally, it has shown antifungal activity with inhibition rates reaching up to 77.8% against Pyricularia oryae .

3. Enzyme Inhibition

The compound is being investigated for its potential to inhibit various enzymes involved in cancer progression and inflammation. For example:

  • It has been noted for its ability to inhibit histone deacetylases (HDACs), which are critical targets in cancer therapy .

Case Studies

Several studies highlight the biological activity of related compounds:

Case Study 1: Antitumor Activity

A series of hydroxamic acid derivatives were synthesized and tested for their antitumor activity. Among them:

  • Compound 8d demonstrated potent HDAC inhibitory effects and induced cell cycle arrest in the G0/G1 phase in vitro .

Case Study 2: Insecticidal Efficacy

In a bioassay involving multiple benzamide derivatives:

  • Compound 14h exhibited an inhibition rate of 77.8% against Pyricularia oryae, indicating strong fungicidal potential .

Q & A

Q. What are the optimal synthetic routes for N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide?

The synthesis typically involves multi-step reactions, starting with the condensation of pyrazine and pyrimidine precursors, followed by benzamide coupling. Key steps include:

  • Cyclization : Acid- or base-catalyzed cyclization to form the pyrazino-pyrimidine core .
  • Benzamide Functionalization : Coupling via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 6:4) to isolate intermediates.
    Reaction progress is monitored via TLC (Rf ~0.3–0.5 in ethyl acetate) and confirmed by NMR .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks (e.g., pyrazine/pyrimidine ring signals at δ 7.8–8.5 ppm for aromatic protons) .
  • HRMS : Exact mass determination (e.g., [M+H]+^+ calculated for C16_{16}H15_{15}N4_4O3_3: 327.1095) .
  • IR Spectroscopy : Key peaks for amide C=O (~1650–1700 cm1^{-1}) and pyrazine/pyrimidine rings (~1500–1600 cm1^{-1}) .

Q. How is the purity of the compound validated for biological assays?

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient, 60:40 to 90:10) with UV detection at 254 nm. Purity ≥95% is required for reproducible results .
  • Melting Point : Consistency with literature values (e.g., 215–217°C) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR or Aurora kinases). Parameters include grid boxes centered on ATP-binding pockets and Lamarckian genetic algorithms .
  • MD Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories, analyzing RMSD (<2 Å for stable complexes) .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Q. How should researchers address discrepancies in reported biological activities?

  • Experimental Replication : Ensure identical assay conditions (e.g., cell lines, incubation times, and compound concentrations) .
  • Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase-Glo) with cell viability (MTT assay) to confirm specificity .
  • Purity Reassessment : Re-analyze compound batches via HPLC to rule out degradation .

Q. What strategies optimize the compound’s solubility and bioavailability?

  • Co-solvent Systems : Use DMSO/PEG-400 (10:90) for in vitro studies, maintaining <0.1% DMSO to avoid cytotoxicity .
  • Prodrug Design : Introduce ester or phosphate groups at the benzamide moiety to enhance aqueous solubility .
  • Nanoparticle Encapsulation : PLGA nanoparticles (150–200 nm) for sustained release in pharmacokinetic studies .

Q. How can researchers align experimental design with theoretical frameworks in drug discovery?

  • Conceptual Basis : Link studies to kinase inhibition theories (e.g., ATP-competitive binding) to guide hypothesis-driven assays .
  • Iterative Refinement : Use feedback from docking results to refine synthetic routes (e.g., modifying substituents for better steric fit) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.